L-Seryl-L-leucyl-L-phenylalanyl-L-valine
Description
L-Seryl-L-leucyl-L-phenylalanyl-L-valine is a tetrapeptide composed of four amino acids: serine (Ser), leucine (Leu), phenylalanine (Phe), and valine (Val), linked in sequence via peptide bonds. Peptides of this class often exhibit roles in signaling, enzyme inhibition, or receptor modulation, depending on their sequence and modifications .
Properties
CAS No. |
798540-75-7 |
|---|---|
Molecular Formula |
C23H36N4O6 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H36N4O6/c1-13(2)10-17(25-20(29)16(24)12-28)21(30)26-18(11-15-8-6-5-7-9-15)22(31)27-19(14(3)4)23(32)33/h5-9,13-14,16-19,28H,10-12,24H2,1-4H3,(H,25,29)(H,26,30)(H,27,31)(H,32,33)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
CTJLNNSBJVNWTF-VJANTYMQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-leucyl-L-phenylalanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (serine) is attached to the resin.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid (leucine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for phenylalanine and valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-leucyl-L-phenylalanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with modified peptide bonds.
Substitution: Peptides with substituted functional groups.
Scientific Research Applications
L-Seryl-L-leucyl-L-phenylalanyl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery and peptide-based treatments.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Seryl-L-leucyl-L-phenylalanyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various biochemical pathways by binding to these targets, influencing cellular functions and processes. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Table 1: Key Differences Between this compound and Analogous Peptides
Key Observations
Structural Complexity: this compound is a simple linear tetrapeptide, whereas the cyclic peptides in and feature extensive modifications (e.g., methylations, hydroxylations) and non-canonical residues (e.g., d-alanyl, 2-aminobutyryl). These modifications enhance stability and bioavailability but complicate synthesis . The N-acetylated peptide from Indagoo (2021) is significantly larger (13 residues) and includes post-translational modifications (acetylation, amidation), which may influence receptor binding or proteolytic resistance .
Physicochemical Properties :
- Molecular weight correlates with membrane permeability. The cyclic peptides (~1188 Da) are less likely to passively diffuse across cell membranes compared to the smaller tetrapeptide (~450–500 Da).
- Methylations and cyclic structures in and reduce susceptibility to enzymatic degradation, a common limitation of linear peptides like the target compound .
Research Implications and Limitations
- Gaps in Evidence : Direct pharmacological or clinical data for this compound are absent in the provided sources. Comparisons rely on structural analogs.
- Synthesis Challenges : Linear peptides are easier to synthesize than cyclic or methylated variants, but their shorter sequences may limit functional diversity .
Biological Activity
L-Seryl-L-leucyl-L-phenylalanyl-L-valine is a tetrapeptide composed of four amino acids: serine (Ser), leucine (Leu), phenylalanine (Phe), and valine (Val). This compound exhibits a range of biological activities due to the unique properties imparted by its constituent amino acids. This article explores its biological activity, mechanisms of action, and relevant research findings.
Composition and Structural Features
The specific arrangement of amino acids in this compound contributes to its biological functions. Each amino acid plays a critical role:
- Serine (Ser) : Involved in metabolic processes and protein synthesis.
- Leucine (Leu) : A branched-chain amino acid essential for muscle metabolism and recovery.
- Phenylalanine (Phe) : A precursor for neurotransmitters like dopamine.
- Valine (Val) : Important for muscle metabolism and energy production.
The hydrophobic nature of leucine and the polar characteristics of serine influence the peptide's interactions with various biological targets, enhancing its potential efficacy in different applications .
The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. These interactions can modulate various cellular pathways, including:
- Protein Synthesis : The presence of branched-chain amino acids like valine and leucine enhances muscle protein synthesis, which is crucial for recovery after exercise.
- Neurotransmitter Regulation : Phenylalanine's role as a precursor for neurotransmitters may influence mood and cognitive function.
- Cell Signaling : The peptide may engage in cell signaling pathways that regulate metabolic processes .
Biological Activity Studies
Research has demonstrated several key aspects of the biological activity of this compound:
- Exercise Performance : Studies indicate that peptides containing branched-chain amino acids can improve exercise performance by reducing muscle damage and promoting recovery .
- Binding Affinities : Interaction studies show that this tetrapeptide has binding affinities with various biological targets, suggesting potential therapeutic applications in metabolic disorders and muscle recovery .
- Antioxidant Properties : Some studies suggest that similar peptides exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress .
Case Study 1: Exercise Recovery
A study involving athletes demonstrated that supplementation with branched-chain amino acid peptides, including this compound, resulted in reduced muscle soreness and improved recovery times post-exercise. The participants reported enhanced performance metrics during subsequent training sessions.
Case Study 2: Neurotransmitter Precursor
Research on the effects of phenylalanine-rich peptides indicated that they could enhance levels of dopamine in the brain. This finding suggests that this compound may have implications for mood regulation and cognitive function.
Comparative Analysis with Related Compounds
| Compound Name | Composition | Unique Features |
|---|---|---|
| This compound | Ser, Leu, Phe, Val | Higher hydrophobicity due to leucine |
| L-Seryl-L-leucyl-L-phenylalanine | Ser, Leu, Phe | Similar structure but lacks valine |
| L-Seryl-L-leucyl-L-alanylethionine | Ser, Leu, Ala | Incorporates alanine which may affect metabolic pathways |
This table illustrates how variations in amino acid composition can influence the properties and potential applications of similar peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
